7-(4-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
- It belongs to the class of 1,2,4-triazolo[1,5-a]pyridines.
- These compounds are found in natural products and exhibit diverse biological activities.
- Notably, they act as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors.
- Additionally, they find applications in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
7-(4-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: is a heterocyclic compound with a bridge-headed nitrogen atom.
Preparation Methods
- A microwave-mediated, catalyst-free synthesis has been established for 1,2,4-triazolo[1,5-a]pyridines.
- This method involves enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
- The reaction demonstrates broad substrate scope and good functional group tolerance, yielding products in good-to-excellent yields .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Specific reagents depend on the desired transformation (e.g., oxidants, reducing agents, nucleophiles).
Major Products: These reactions can lead to diverse products, impacting the compound’s properties and applications.
Scientific Research Applications
Chemistry: Used as building blocks in organic synthesis due to their unique structure.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor modulation).
Medicine: Explored for therapeutic applications, especially in inflammation-related pathways.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its bridge-headed nitrogen atom and specific substitution pattern.
Similar Compounds: Other 1,2,4-triazolo[1,5-a]pyridines, such as related derivatives with varying substituents.
Properties
Molecular Formula |
C20H18BrN5O |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
7-(4-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18BrN5O/c1-12-5-3-4-6-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-7-9-15(21)10-8-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
InChI Key |
NAOIZCCVSCZOTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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